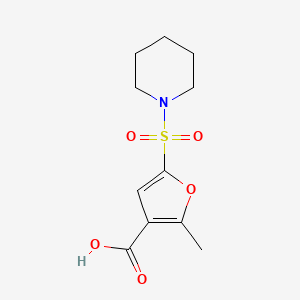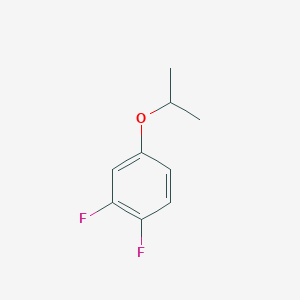
1,2-Difluoro-4-isopropoxybenzene
概要
説明
1,2-Difluoro-4-isopropoxybenzene is a chemical compound with the molecular formula C9H10F2O . It has a molecular weight of 172.17200 .
Synthesis Analysis
The synthesis of 1,2-Difluoro-4-isopropoxybenzene involves the reaction of 3,4-difluoro-phenol with potassium carbonate and 2-iodo-propane in acetone . The reaction mixture is heated at reflux for 24 hours. The crude product is then cooled down and filtered through a short pad of celite. The filtrate is concentrated and the residue is purified by chromatography to yield 1,2-Difluoro-4-isopropoxybenzene as a colorless oil .
Molecular Structure Analysis
The molecular structure of 1,2-Difluoro-4-isopropoxybenzene consists of a benzene ring with two fluorine atoms and an isopropoxy group attached to it . The exact mass of the molecule is 172.07000 .
科学的研究の応用
Organometallic Chemistry and Catalysis
1,2-Difluoro-4-isopropoxybenzene and its derivatives have notable applications in organometallic chemistry and catalysis. Fluorinated benzenes, including 1,2-difluorobenzene, are recognized for their role in transition-metal-based catalysis due to their reduced ability to donate π-electron density. This characteristic makes them weakly coordinating solvents or easily displaced ligands in metal complexes. Their involvement enhances the versatility and efficiency of catalytic processes, including those that activate C-H and C-F bonds, offering pathways for innovative organic synthesis (Pike, Crimmin, & Chaplin, 2017).
Environmental Biodegradation
Research has explored the biodegradation potential of difluorobenzenes, including 1,2-difluoro-4-isopropoxybenzene, by microbial strains such as Labrys portucalensis. These studies have significant implications for environmental remediation, demonstrating how certain bacteria can utilize difluorobenzenes as carbon and energy sources. This capability indicates the potential for developing bioremediation strategies to address pollution from fluorinated organic compounds (Moreira, Amorim, Carvalho, & Castro, 2009).
Advanced Material Synthesis
1,2-Difluoro-4-isopropoxybenzene plays a role in the synthesis of advanced materials, including the creation of novel chromophores and polymers. Its fluorinated structure is utilized to design molecules with specific electronic properties, facilitating the development of materials with potential applications in electronics, photonics, and as organogelators for environmental purposes, such as water purification. These applications are driven by the molecule's ability to influence electronic interactions and structural properties critical for material performance (Kulhanek et al., 2014).
Photocatalysis
The compound has been implicated in photocatalyzed reactions, providing a path to synthetically valuable fluorinated molecules. Techniques utilizing 1,2-difluoro-4-isopropoxybenzene and related compounds facilitate the formation of benzylic fluorides, demonstrating the potential of using light to drive fluorination reactions. This method is valuable for creating compounds with electron-deficient fluorinated motifs, which are challenging to access through traditional synthetic routes (Bloom, McCann, & Lectka, 2014).
Safety and Hazards
1,2-Difluoro-4-isopropoxybenzene is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out the mouth with copious amounts of water for at least 15 minutes . Seek medical attention .
特性
IUPAC Name |
1,2-difluoro-4-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDUJCDGQPJLKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378936 | |
| Record name | 1,2-Difluoro-4-isopropoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Difluoro-4-isopropoxybenzene | |
CAS RN |
203059-84-1 | |
| Record name | 1,2-Difluoro-4-isopropoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

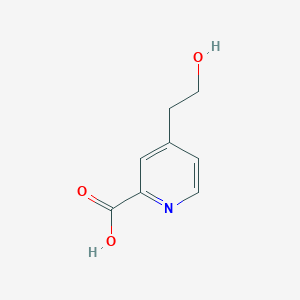

![N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide](/img/structure/B1597485.png)
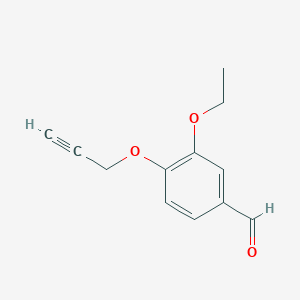

![2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1597489.png)
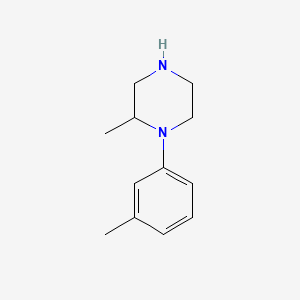

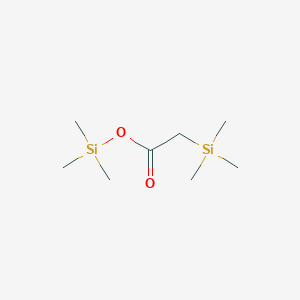
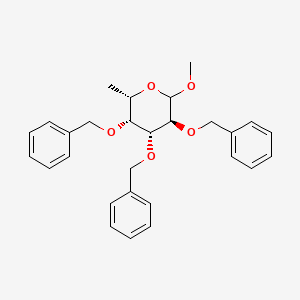
![Methyl (1R,3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxycyclopentane-1-carboxylate](/img/structure/B1597494.png)


